Competitive Displacement of [3H]PN200-110 from Cardiac Calcium Channels
Diazipine demonstrates high-affinity, competitive binding to the DHP receptor site on L-type calcium channels, directly comparable to the well-characterized reference ligand [3H]PN200-110 (isradipine) [1]. In a competitive inhibition assay using cardiac membrane preparations, unlabeled Diazipine effectively displaced [3H]PN200-110, confirming its activity at the canonical DHP binding site [1]. This validates Diazipine as a suitable photoreactive analog for targeting the same receptor population as standard DHP blockers.
| Evidence Dimension | Binding affinity to L-type calcium channel DHP site |
|---|---|
| Target Compound Data | Competitively inhibited [3H]PN200-110 binding; described as 'high affinity' |
| Comparator Or Baseline | [3H]PN200-110 (isradipine), a standard high-affinity DHP ligand |
| Quantified Difference | Not explicitly quantified in the abstract; reported as comparable competitive inhibition |
| Conditions | Cardiac membrane preparation; radioligand binding assay |
Why This Matters
Confirms that Diazipine's structural modifications for photoaffinity labeling do not ablate its ability to recognize and bind the native DHP receptor site, a prerequisite for its use as a valid structural probe.
- [1] Taki, M., Nakayama, H., & Kanaoka, Y. (1991). Synthesis of diazipine and [3H]diazipine: novel dihydropyridines as photoaffinity probes of calcium channels. Chemical and Pharmaceutical Bulletin, 39(7), 1860-1862. View Source
